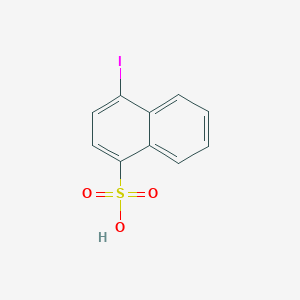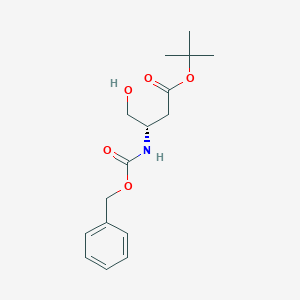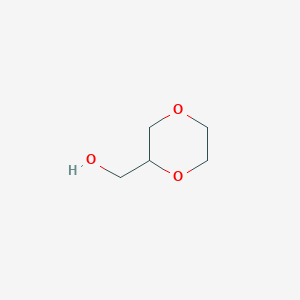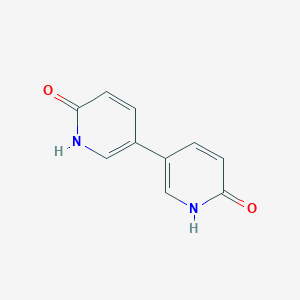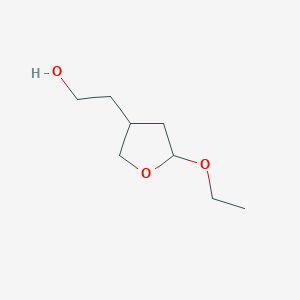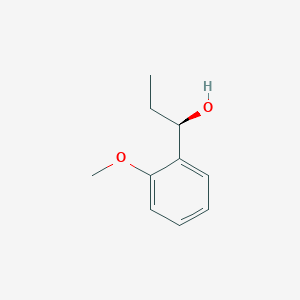
(R)-1-(2-Methoxyphenyl)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(2-Methoxyphenyl)-1-propanol, commonly known as homovanillyl alcohol, is an organic compound that belongs to the class of alcohols. It is a colorless liquid that has a sweet, floral odor. Homovanillyl alcohol has been extensively studied for its potential applications in scientific research and pharmaceutical industries.
作用機序
The mechanism of action of homovanillyl alcohol is not fully understood. It is believed to exert its neuroprotective effects by inhibiting the aggregation of alpha-synuclein and reducing oxidative stress. Homovanillyl alcohol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
生化学的および生理学的効果
Homovanillyl alcohol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward. Homovanillyl alcohol has also been shown to increase the levels of glutathione, an antioxidant that is involved in the protection against oxidative stress. Additionally, homovanillyl alcohol has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
実験室実験の利点と制限
Homovanillyl alcohol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, homovanillyl alcohol has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of homovanillyl alcohol. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to study its potential applications in the treatment of other diseases such as cancer and diabetes. Additionally, there is a need to further understand its mechanism of action and to develop more effective synthesis methods.
合成法
Homovanillyl alcohol can be synthesized by several methods. One of the most common methods is the reduction of vanillin using sodium borohydride. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with propanal in the presence of sodium borohydride. The yield of homovanillyl alcohol can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
科学的研究の応用
Homovanillyl alcohol has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Homovanillyl alcohol has been shown to inhibit the aggregation of alpha-synuclein, a protein that is involved in the pathogenesis of Parkinson's disease.
特性
CAS番号 |
105836-13-3 |
|---|---|
製品名 |
(R)-1-(2-Methoxyphenyl)-1-propanol |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
(1R)-1-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3/t9-/m1/s1 |
InChIキー |
VZYLWUFNOMSQSJ-SECBINFHSA-N |
異性体SMILES |
CC[C@H](C1=CC=CC=C1OC)O |
SMILES |
CCC(C1=CC=CC=C1OC)O |
正規SMILES |
CCC(C1=CC=CC=C1OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



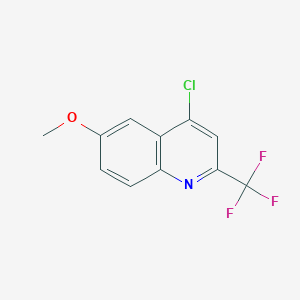

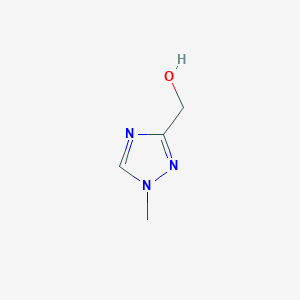
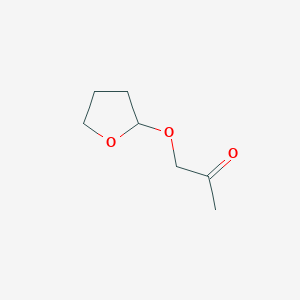
![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)
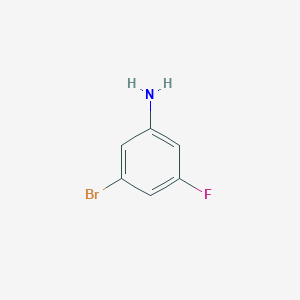
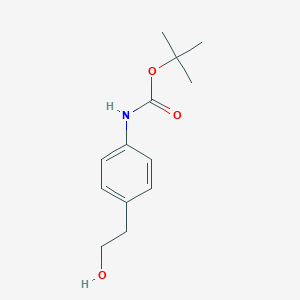
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)
